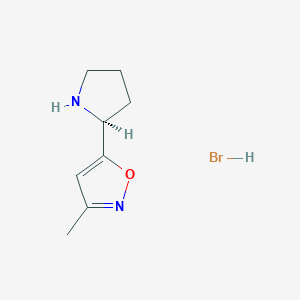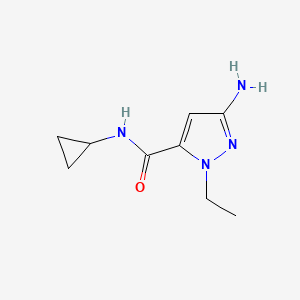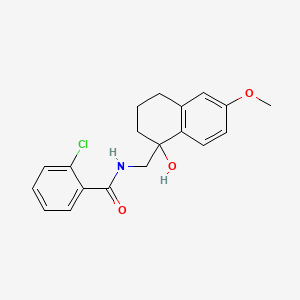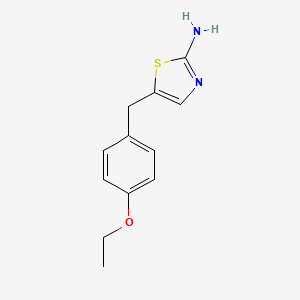
(S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole hydrobromide” is a heterocyclic compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry to create compounds for treating human diseases . This compound also contains an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not mentioned in the available resources.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and an isoxazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The isoxazole ring, on the other hand, contributes to the compound’s reactivity .Aplicaciones Científicas De Investigación
Reductive Ring-Opening of Isoxazoles
The study by Xiaochen Liu et al. (2019) presents a novel iron-catalyzed reductive ring opening of 3,5-disubstituted isoxazoles and isoxazolines, demonstrating an efficient synthesis pathway for β-enaminones and 1,3-diketones. This method highlights the utility of (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole derivatives in synthesizing diversified 1,3-difunctional compounds, showcasing its application in organic synthesis and potentially expanding the chemical space for pharmaceuticals (Liu et al., 2019).
Scaffold for Highly Functionalised Isoxazoles
Research by J. G. Ruano et al. (2005) introduces a convenient scaffold for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This demonstrates the compound's role in facilitating the creation of novel molecules with potential pharmacological properties, indicating its significance in medicinal chemistry (Ruano et al., 2005).
Antiviral Activity and Pharmacokinetics
A. Patick et al. (2005) explore a novel, orally bioavailable inhibitor of human rhinovirus 3C protease, showcasing the compound's potent antiviral activity across a broad spectrum of rhinovirus serotypes and related picornaviruses. This study underscores the therapeutic potential of (S)-3-Methyl-5-(pyrrolidin-2-yl)isoxazole derivatives in treating viral infections, with promising safety and tolerance profiles observed in human studies (Patick et al., 2005).
Synthesis of Amino-Isoxazoles
L. Sobenina et al. (2005) describe the selective preparation of 5-amino-3-(pyrrol-2-yl)isoxazoles, offering insights into synthetic chemistry and the potential for developing new chemical entities. This research highlights the compound's utility in generating structurally diverse molecules, which could have implications in various fields, including drug discovery and material science (Sobenina et al., 2005).
Mecanismo De Acción
Target of Action
Pyrrolidine alkaloids, a class of compounds to which this compound belongs, have been shown to interact with a variety of biological targets .
Mode of Action
Pyrrolidine alkaloids, in general, have been found to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Pyrrolidine alkaloids have been associated with a variety of biological activities, indicating that they may influence multiple biochemical pathways .
Result of Action
Pyrrolidine alkaloids have been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Propiedades
IUPAC Name |
3-methyl-5-[(2S)-pyrrolidin-2-yl]-1,2-oxazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.BrH/c1-6-5-8(11-10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUTZUIEMUNRDT-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H]2CCCN2.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine](/img/structure/B2570917.png)

![N-[2-[(2-Chloroacetyl)amino]ethyl]thiophene-2-carboxamide](/img/structure/B2570920.png)
![Methyl 3-[(4-chlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2570921.png)





![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2570931.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2570936.png)
![1,7-bis(2-methoxyethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2570937.png)
![Ethyl 2-(2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2570938.png)